molecular formula C13H18N2O2 B3185362 1-(4-Carboxyphenyl methyl)-2-methyl piperazine CAS No. 1131623-03-4

1-(4-Carboxyphenyl methyl)-2-methyl piperazine

Cat. No. B3185362
M. Wt: 234.29 g/mol
InChI Key: UQUSTARIVUXOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Carboxyphenyl methyl)-2-methyl piperazine” is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other biologically active compounds . The presence of a carboxyphenyl group suggests that it might have acidic properties and could participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would likely show a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of these nitrogen atoms would be a methyl group. The other nitrogen atom would be attached to a phenyl ring, which in turn would be attached to a carboxylic acid group .


Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxyphenyl group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the carboxyphenyl group could potentially increase its acidity compared to other piperazine derivatives .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as optimization of its synthesis .

properties

CAS RN

1131623-03-4

Product Name

1-(4-Carboxyphenyl methyl)-2-methyl piperazine

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-[(2-methylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C13H18N2O2/c1-10-8-14-6-7-15(10)9-11-2-4-12(5-3-11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17)

InChI Key

UQUSTARIVUXOSN-UHFFFAOYSA-N

SMILES

CC1CNCCN1CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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